4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound this compound is systematically identified through its Chemical Abstracts Service registry number 1193388-74-7, which provides unambiguous identification within chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the core benzamide structure with specific positional substituents. The parent benzamide ring system contains an amino group at the 4-position and a methyl group at the 3-position, while the amide nitrogen bears an isopropyl substituent, formally designated as propan-2-yl in systematic nomenclature.
The molecular formula C₁₁H₁₇ClN₂O represents the complete composition including the hydrochloride salt form, with a molecular weight of 228.72 grams per mole. This formula indicates the presence of eleven carbon atoms forming the aromatic ring system and aliphatic substituents, seventeen hydrogen atoms distributed across the molecular framework, one chlorine atom from the hydrochloride salt formation, two nitrogen atoms comprising the amino substituent and amide functionality, and one oxygen atom constituting the carbonyl group of the benzamide moiety. The structural connectivity is precisely described through the Simplified Molecular Input Line Entry System representation: O=C(NC(C)C)C1=CC=C(N)C(C)=C1.[H]Cl, which explicitly shows the hydrogen chloride association with the organic base structure.
The compound's systematic classification places it within the benzamide chemical class, specifically as a substituted aromatic amide with both electron-donating amino and methyl substituents on the benzene ring. The presence of the isopropyl group on the amide nitrogen introduces steric considerations that influence molecular conformation and potential intermolecular interactions. The hydrochloride salt form significantly affects the compound's physical properties, including solubility characteristics and crystalline behavior, while maintaining the core structural features of the neutral benzamide form.
Table 1: Molecular Identity Parameters of this compound
Crystallographic and Conformational Studies
Crystallographic analysis of benzamide derivatives provides crucial insights into molecular packing arrangements and conformational preferences in the solid state. While specific crystallographic data for this compound was not directly available in current literature, comparative analysis with structurally related compounds offers valuable perspective on expected crystalline behavior. Studies of N-isopropylbenzamide, a closely related structural analog, reveal important conformational characteristics that inform understanding of the target compound's likely solid-state organization.
X-ray crystallographic investigations of similar benzamide structures demonstrate that the dihedral angle between the amide functional group and the aromatic ring system plays a critical role in determining overall molecular geometry. In the case of N-isopropylbenzamide, crystallographic analysis revealed a dihedral angle of 30.0 degrees between the amide group and the phenyl ring, indicating significant non-planarity in the molecular structure. This deviation from planarity results from steric interactions between the isopropyl substituent and the aromatic system, forcing the amide group out of the benzene ring plane to minimize unfavorable contacts.
The crystalline packing of benzamide derivatives typically involves extensive hydrogen bonding networks that stabilize the three-dimensional lattice structure. Intermolecular N-H···O hydrogen bonds represent the primary supramolecular interaction, linking individual molecules into extended chain structures along specific crystallographic axes. For compounds containing amino substituents on the aromatic ring, additional hydrogen bonding opportunities exist through the primary amine functionality, potentially creating more complex three-dimensional network structures. The presence of the hydrochloride salt form in this compound introduces ionic interactions that significantly influence crystalline packing, as the chloride anion can participate in multiple hydrogen bonding interactions with both the amide N-H and amino N-H₂ groups.
X-ray crystallographic methodology employs the diffraction of monochromatic X-ray radiation by the regular atomic lattice of crystalline materials to determine precise atomic positions and molecular conformations. The technique relies on the constructive and destructive interference patterns created when X-rays interact with the periodic electron density distribution within the crystal structure. Modern crystallographic instruments utilize area detectors to collect comprehensive diffraction data sets, enabling detailed structural refinement and accurate determination of bond lengths, bond angles, and torsional angles throughout the molecular framework.
Table 2: Comparative Crystallographic Parameters for Related Benzamide Structures
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization provides comprehensive information about the electronic structure, vibrational modes, and dynamic behavior of this compound through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy offers detailed insight into the molecular connectivity and conformational dynamics by detecting the magnetic resonance behavior of atomic nuclei within applied magnetic fields. For this benzamide derivative, proton Nuclear Magnetic Resonance spectroscopy would reveal characteristic signals corresponding to the aromatic protons on the substituted benzene ring, the N-H proton of the amide functionality, the methyl protons of both the 3-position ring substituent and the isopropyl group, and the methine proton of the isopropyl moiety.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum would display signals for the two remaining aromatic protons on the disubstituted benzene ring, appearing as a characteristic pattern reflecting the electronic environment created by the electron-donating amino and methyl substituents. The amide N-H proton typically resonates in the downfield region due to the electron-withdrawing effect of the carbonyl group and potential hydrogen bonding interactions. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon appearing significantly downfield due to the deshielding effect of the electronegative oxygen atom.
Infrared spectroscopy reveals the vibrational characteristics of functional groups within the molecule, providing definitive identification of key structural features. The amide carbonyl group would exhibit a characteristic C=O stretching vibration typically observed between 1630-1680 cm⁻¹, while the primary amino group would display both symmetric and antisymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The amide N-H stretch would appear as a distinct absorption band, often broadened by hydrogen bonding interactions in the solid state or solution phase. Additional vibrational modes corresponding to aromatic C-H stretching, aliphatic C-H stretching from the methyl and isopropyl groups, and various bending and skeletal vibrations would provide a comprehensive vibrational fingerprint of the compound.
Ultraviolet-Visible spectroscopy of benzamide derivatives typically reveals electronic transitions associated with the aromatic chromophore and the extended conjugation through the amide functionality. Related compounds such as 4-aminobenzamide demonstrate characteristic absorption patterns that provide insight into the electronic structure of substituted benzamides. The presence of the electron-donating amino group at the 4-position would be expected to influence the electronic absorption characteristics, potentially causing bathochromic shifts relative to unsubstituted benzamide systems. The conjugation between the aromatic π-system and the amide carbonyl group creates extended molecular orbitals that absorb in the ultraviolet region, with specific absorption maxima depending on the substitution pattern and electronic effects of the various substituents.
Table 3: Expected Spectroscopic Characteristics of this compound
| Technique | Parameter | Expected Range/Value | Assignment |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic H | 6.5-7.5 ppm | Benzene ring protons |
| Proton Nuclear Magnetic Resonance | Amide N-H | 5.5-6.5 ppm | Amide proton |
| Proton Nuclear Magnetic Resonance | Isopropyl CH | 3.8-4.2 ppm | Methine proton |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl C | 165-175 ppm | Amide carbon |
| Infrared | C=O stretch | 1630-1680 cm⁻¹ | Amide carbonyl |
| Infrared | N-H stretch | 3300-3500 cm⁻¹ | Amino and amide groups |
| Ultraviolet-Visible | λmax | 250-280 nm | π→π* transitions |
Properties
IUPAC Name |
4-amino-3-methyl-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBYMPFIKRRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-74-7 | |
| Record name | Benzamide, 4-amino-3-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride generally involves:
- Formation of the benzamide core by coupling an appropriately substituted aniline with an acid chloride or carboxylic acid derivative.
- Introduction of the isopropyl group on the amide nitrogen.
- Conversion to the hydrochloride salt for isolation and purification.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 4-amino-3-methyl aniline derivatives serve as the aromatic amine source.
- Isopropylamine or isopropyl derivatives provide the N-substituent on the benzamide.
- Benzoyl chlorides or activated carboxylic acid derivatives are used for amide bond formation.
Synthetic Routes
Route A: Direct Amide Formation via Acid Chloride
Synthesis of 4-amino-3-methylbenzoyl chloride:
Starting from 4-amino-3-methylbenzoic acid, reaction with thionyl chloride (SOCl2) or oxalyl chloride converts the acid to the acid chloride under reflux conditions.Amide coupling:
The acid chloride is reacted with isopropylamine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reaction rate and minimize side reactions.Isolation of hydrochloride salt:
The free amide base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
Route B: Reductive Alkylation and Benzoylation (Literature-Inspired)
- Based on methods for related benzamide derivatives, reductive alkylation of aniline with an isopropyl-containing aldehyde or ketone can be performed, followed by benzoylation with benzoyl chloride or activated ester.
- The Boc protecting group strategy may be used to protect amines during intermediate steps, with final deprotection using hydrochloric acid in dioxane to yield the hydrochloride salt.
Route C: Nucleophilic Aromatic Substitution and Amide Coupling
- Aniline derivatives substituted with amino and methyl groups undergo nucleophilic aromatic substitution with isopropylamine under basic conditions (e.g., potassium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 150–175 °C).
- Subsequent oxidation or hydrolysis steps may be used to convert intermediates to the benzamide, followed by purification and salt formation.
Reaction Conditions and Purification
Representative Research Findings
- Reductive alkylation followed by benzoylation and Boc deprotection has been demonstrated as an efficient route to related benzamide derivatives, achieving high purity and yields.
- Nucleophilic aromatic substitution with isopropylamine on halogenated aromatic precursors provides a rapid and scalable method for introducing the isopropyl group on the amide nitrogen.
- Purification by flash chromatography and recrystallization ensures removal of impurities and isolation of the hydrochloride salt with high enantiomeric purity when chiral centers are involved.
- The hydrochloride salt form improves stability, solubility, and handling properties of the compound, facilitating its use in further pharmaceutical or biochemical applications.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid chloride + amine | Acid chloride formation, amide coupling, salt formation | Straightforward, well-known chemistry | Requires handling of corrosive reagents | 70–90 |
| Reductive alkylation + Boc strategy | Reductive alkylation, benzoylation, Boc deprotection | High selectivity, good for complex molecules | Multi-step, requires protecting groups | 60–85 |
| Nucleophilic aromatic substitution | Substitution of halogenated aromatic, amide formation | Rapid reaction, scalable | High temperature, sealed system needed | 70–85 |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitro-3-methyl-N-(propan-2-yl)benzamide hydrochloride.
Reduction: Formation of 4-amino-3-methyl-N-(propan-2-yl)benzamide.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in Compound 65) enhance bioactivity against pathogens like Trypanosoma brucei, while electron-donating groups (e.g., methyl in the target compound) may favor solubility and metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., procainamide HCl) improve aqueous solubility, critical for drug delivery .
- Synthetic Challenges : Yields vary with steric hindrance (e.g., 54% for Compound 69 vs. 76% for Compound 68) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydrochloride salt in the target compound enhances intermolecular hydrogen bonding (similar to and ), improving crystal stability and dissolution rates .
- Resonance Effects : The amide group’s resonance stabilization (C=O and C–N bond lengths) is consistent across benzamides, as seen in (C=O: 1.2326 Å; C–N: 1.3416 Å) .
Biological Activity
4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of 228.72 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including anticancer potential, antimicrobial effects, and other pharmacological properties, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound features an amine group, a methyl group, and an isopropyl substituent on the benzamide structure, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 228.72 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several benzamide derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC values comparable to established chemotherapeutics like doxorubicin.
Table 2: Anticancer Activity of Benzamide Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-amino-3-methyl-N-(propan-2-yl)benzamide | MCF-7 | 5.85 |
| 5-Fluorouracil | MCF-7 | 4.53 |
| Doxorubicin | A549 | 3.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation was conducted on the antimicrobial activity of several benzamide derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that some derivatives had minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics.
Table 3: Antimicrobial Activity of Benzamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-amino-3-methyl-N-(propan-2-yl)benzamide | Staphylococcus aureus | 8 |
| Standard Antibiotic | Staphylococcus aureus | 16 |
| 4-amino-3-methyl-N-(propan-2-yl)benzamide | Escherichia coli | 12 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of the compound to various targets, including:
- Caspase Enzymes : Involved in apoptosis.
- DNA Topoisomerases : Critical for DNA replication.
- Bacterial Enzymes : Such as DNA gyrase and RNA polymerase.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride?
- Methodological Answer : The synthesis typically involves amide bond formation between 4-amino-3-methylbenzoic acid derivatives and isopropylamine under coupling agents like EDCI/HOBt. Key steps include:
- Activation of the carboxylic acid : Use carbodiimide-based reagents in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
- Amine coupling : React with isopropylamine in the presence of a base (e.g., triethylamine) to form the amide bond.
- Salt formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Parameters : Solvent purity, stoichiometric ratios, and temperature control to avoid side reactions (e.g., over-acylation).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., methyl at C3, isopropylamide) .
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and NH₂/NH vibrations .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+ at m/z 209.1 (free base) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
